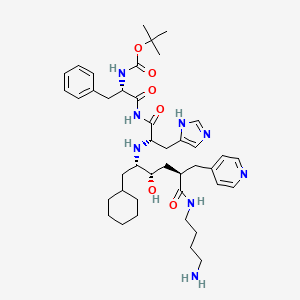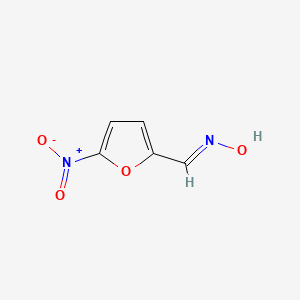
呋喃妥因
描述
Nifuroxime is a C-nitro compound, a member of furans and an aldoxime.
科学研究应用
电化学分析
呋喃妥因已通过循环伏安法和差分脉冲伏安法等技术在电化学分析中得到应用。这些方法在裸露的和 DNA 修饰的玻碳电极上都有使用。 呋喃妥因在 DNA 修饰电极上的还原会导致一个明确的峰,而在裸露的表面上则观察不到该峰 。这种应用在分析化学中对于检测和量化各种样品中的呋喃妥因具有重要意义。
药物制剂
在药物研究中,呋喃妥因使用分光光度法进行分析,以确定其在药物制剂中的存在。 这些方法不需要预先分离步骤,因此对于同时测定药物制剂中呋喃妥因和其他化合物非常有效 。
质谱法
呋喃妥因的质谱已记录并分析,为研究人员提供了宝贵的数据。 质谱数据可用于识别和表征复杂混合物中的化合物,这对法医科学和药物检测中的应用至关重要 。
顺序注射剥离分析 (SISA)
该化合物的行为已使用 SISA 进行研究,该方法将固定伏安法与顺序注射剥离分析进行了比较。这种技术,特别是与 DNA 修饰电极一起使用时,有助于再生电极表面,减少积累和记忆效应。 它扩展了线性检测范围并降低了检测限,提高了分析的灵敏度 。
生物电化学
呋喃妥因与 DNA 修饰电极的相互作用表明了其在生物电化学中的潜在应用。 优化 DNA 修饰表面上的预浓缩过程会导致增强伏安电流响应,这可能有利于研究生物系统和过程 。
化学结构分析
呋喃妥因的详细化学结构已阐明,包括其分子量和 IUPAC 标准 InChI。 这些信息对于化学合成和设计领域的研究人员至关重要,因为它允许探索结构类似物和衍生物 。
作用机制
Target of Action
Nifuroxime is an anti-infective agent used in protozoal and fungal infections
Mode of Action
It is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on the causative organisms of the infections it treats .
Biochemical Pathways
It is known that nitrofuran derivatives like nifuroxime can reduce parasite dehydrogenase activity , which could potentially disrupt the energy production of the microorganisms and lead to their death.
Pharmacokinetics
These properties play a crucial role in the drug’s bioavailability and overall effectiveness
Result of Action
The molecular and cellular effects of Nifuroxime’s action are largely dependent on its interaction with its targets. The production of reactive metabolites through the activation of nitroreductase enzymes can lead to a series of deleterious effects on the microorganisms, ultimately leading to their death .
Action Environment
The action, efficacy, and stability of Nifuroxime can be influenced by various environmental factors. While specific studies on Nifuroxime are lacking, it is known that factors such as pH, temperature, and the presence of other substances can affect the action of many drugs
安全和危害
Nifuroxime is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Nifuroxime shows both antibacterial and antiprotozoal activity . It is considered as an alternative to metronidazole, as it has a similar effect on protozoa (Trichomonas and Giardia lamblia) and Gardnerella, with no effect on lactobacilli . This suggests potential future directions for the use of Nifuroxime in treating various infections.
生化分析
Biochemical Properties
Nifuroxime plays a significant role in biochemical reactions due to its nitrofuran structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group of nifuroxime, leading to the formation of reactive intermediates . These intermediates can form covalent bonds with cellular macromolecules, leading to their inactivation or modification. Nifuroxime also interacts with dehydrogenase enzymes, reducing their activity and affecting cellular respiration .
Cellular Effects
Nifuroxime exerts various effects on different types of cells and cellular processes. It has been shown to sensitize hypoxic cells to ionizing radiation, making it a potential radiosensitizer . This effect is particularly significant in tumor cells, where hypoxic conditions often prevail. Nifuroxime influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .
Molecular Mechanism
The molecular mechanism of nifuroxime involves its reduction by nitroreductase enzymes to form reactive intermediates . These intermediates can bind to DNA, proteins, and other cellular macromolecules, leading to their inactivation or modification. Nifuroxime can inhibit dehydrogenase enzymes, reducing cellular respiration and energy production . Additionally, it can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nifuroxime can change over time. The stability of nifuroxime is influenced by factors such as temperature, pH, and the presence of reducing agents . Over time, nifuroxime can degrade, leading to a decrease in its efficacy. Long-term exposure to nifuroxime can result in adaptive responses in cells, such as the upregulation of stress response pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of nifuroxime vary with different dosages in animal models. At low doses, nifuroxime can effectively sensitize hypoxic cells to ionizing radiation without causing significant toxicity . At high doses, nifuroxime can induce toxic effects, such as oxidative stress, DNA damage, and cell death . Threshold effects have been observed, where a certain dose is required to achieve the desired radiosensitizing effect .
Metabolic Pathways
Nifuroxime is primarily metabolized by nitroreductase enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further metabolism, resulting in the formation of various metabolites. The metabolic pathways of nifuroxime involve reduction, oxidation, and conjugation reactions . The metabolites of nifuroxime can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Nifuroxime is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier and the placenta, indicating its ability to reach various tissues . Nifuroxime primarily binds to albumin in the plasma, affecting its distribution and localization . The transporters and binding proteins involved in the transport and distribution of nifuroxime play a crucial role in determining its efficacy and toxicity .
Subcellular Localization
The subcellular localization of nifuroxime is influenced by its chemical properties and interactions with cellular components . Nifuroxime can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its localization, with different effects observed in different compartments . Targeting signals and post-translational modifications can direct nifuroxime to specific compartments or organelles, influencing its efficacy and toxicity .
属性
IUPAC Name |
N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKFATYSVLSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904488 | |
| Record name | 5-Nitrofurfuraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-15-7, 6236-05-1 | |
| Record name | 5-Nitrofurfural oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofurfuraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nifuroxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-nitro-2-furaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nifuroxime?
A1: Nifuroxime is a nitrofuran derivative with antibacterial and antifungal properties. While its exact mechanism of action remains incompletely understood, research suggests that it acts as a radiosensitizer, primarily targeting hypoxic cells. [] It is proposed that nifuroxime enhances the formation of DNA strand breaks in hypoxic cells when exposed to radiation. []
Q2: How does the reduction of nifuroxime relate to its biological activity?
A2: Nifuroxime, like other nitroheterocyclic compounds, undergoes metabolic reduction. This reduction process appears to be correlated with its cytotoxicity, DNA-damaging capabilities, and mutagenic potential. [] Faster reduction rates are generally associated with higher toxicity.
Q3: Does nifuroxime affect aerobic cells differently than hypoxic cells?
A3: Research indicates that nifuroxime exhibits selective toxicity towards hypoxic cells, leaving aerobic cells relatively unaffected. [] This selectivity makes it potentially useful for targeting hypoxic tumor cells in cancer treatment.
Q4: What is the molecular formula and weight of nifuroxime?
A4: The molecular formula of nifuroxime is C5H4N2O4, and its molecular weight is 156.09 g/mol.
Q5: Are there any spectroscopic data available for nifuroxime?
A5: Yes, spectroscopic studies, including pulse radiolysis, UV-Vis spectrophotometry, and electrochemical techniques like cyclic voltammetry and polarography, have been conducted on nifuroxime. [, , ] These studies provide insights into its redox properties, radical formation, and interactions with other molecules.
Q6: Are there any specific material compatibility concerns with nifuroxime?
A6: While the research papers provided do not explicitly discuss material compatibility beyond light and alkali sensitivity, it's essential to consider potential interactions with other substances during formulation and storage.
Q7: Are there any structural modifications known to influence the activity of nifuroxime?
A7: While specific structural modifications are not extensively discussed in the provided research, it's known that electron affinity plays a crucial role in the activity of nitroheterocyclic compounds, including nifuroxime. [, ] Modifications altering electron affinity would likely influence its radiosensitizing properties.
Q8: Are there any known mechanisms of resistance to nifuroxime?
A8: Research suggests that resistance to nitrofurans, including nifuroxime, might be linked to mutations affecting DNA repair mechanisms in bacteria. [] Additionally, the loss of a 46.7 kb circular DNA molecule was associated with nifuroxime sensitivity in Fusarium oxysporum. []
Q9: What are the known toxicological properties and safety profiles of nifuroxime?
A9: While nifuroxime is generally considered safe for topical applications, potential toxicity concerns, particularly with systemic exposure, have been raised. Research suggests that its metabolic reduction can lead to cytotoxic and potentially carcinogenic intermediates. []
Q10: What analytical methods are commonly used to characterize and quantify nifuroxime?
A10: Several analytical techniques have been employed to study nifuroxime, including:
- Spectrophotometry: For quantitative analysis, particularly in pharmaceutical formulations. [, , ]
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for separation and quantification, particularly in complex mixtures. [, , ]
- Electrochemical techniques: Cyclic voltammetry and polarography provide insights into its redox properties and reduction mechanisms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B1239631.png)
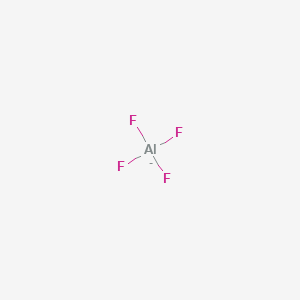
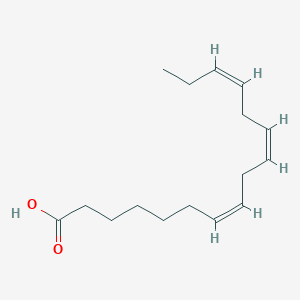
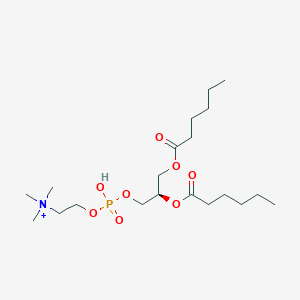
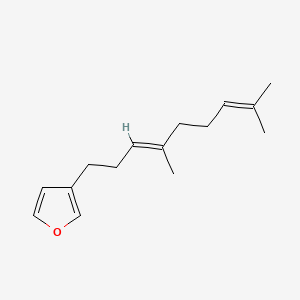
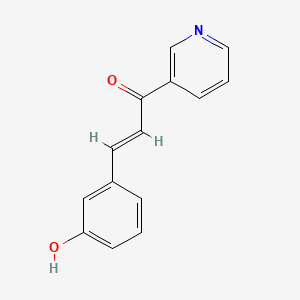
![(4E)-2-[(E)-2-(4-chlorophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one](/img/structure/B1239643.png)
![2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B1239644.png)
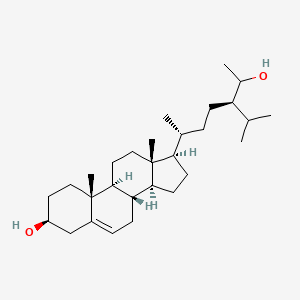
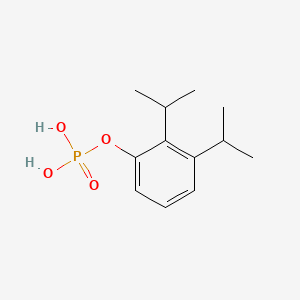

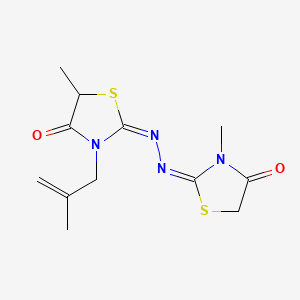
![(3Z,7E,11E)-17-ethyl-6-hydroxy-19-[1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1239652.png)
